Cas no 2167403-60-1 (5-(1H-indol-2-yl)aminopentanenitrile)

5-(1H-indol-2-yl)aminopentanenitrile is a synthetic organic compound featuring an indole core linked to a pentanenitrile moiety via an amino group. This structure makes it a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly for the development of indole-based bioactive molecules. Its reactive nitrile group allows for further functionalization, enabling the synthesis of diverse derivatives with potential biological activity. The indole scaffold is known for its prevalence in pharmacologically active compounds, suggesting utility in drug discovery. The compound’s well-defined structure and synthetic accessibility enhance its applicability in exploratory studies targeting novel therapeutic agents. Proper handling and storage are recommended due to its reactivity.
5-(1H-indol-2-yl)aminopentanenitrile structure
2167403-60-1 structure
Product Name:5-(1H-indol-2-yl)aminopentanenitrile
CAS No:2167403-60-1
MF:C13H15N3
MW:213.278302431107
CID:6232132
PubChem ID:165860028
Update Time:2025-09-26

5-(1H-indol-2-yl)aminopentanenitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(1H-indol-2-yl)aminopentanenitrile
    • 5-[(1H-indol-2-yl)amino]pentanenitrile
    • EN300-1275198
    • 2167403-60-1
    • Inchi: 1S/C13H15N3/c14-8-4-1-5-9-15-13-10-11-6-2-3-7-12(11)16-13/h2-3,6-7,10,15-16H,1,4-5,9H2
    • InChI Key: KUHQGVFIBKTKEU-UHFFFAOYSA-N
    • SMILES: N(C1=CC2C=CC=CC=2N1)CCCCC#N

Computed Properties

  • Exact Mass: 213.126597491g/mol
  • Monoisotopic Mass: 213.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 51.6Ų

5-(1H-indol-2-yl)aminopentanenitrile Pricemore >>

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Additional information on 5-(1H-indol-2-yl)aminopentanenitrile

5-(1H-Indol-2-yl)aminopentanenitrile: A Comprehensive Overview

The compound 5-(1H-indol-2-yl)aminopentanenitrile, identified by the CAS number 2167403-60-1, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound, often referred to as indole-containing nitrile, has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting complex diseases such as cancer and neurodegenerative disorders.

The molecular structure of 5-(1H-indol-2-yl)aminopentanenitrile comprises an indole ring fused with a pyrrole ring, which contributes to its aromatic stability and electronic properties. The presence of the nitrile group at the terminal position of the pentane chain introduces additional functionality, making it a versatile molecule for chemical modifications. Researchers have exploited these features to design derivatives with enhanced bioavailability and selectivity, as reported in recent publications.

One of the most notable applications of this compound is in the field of medicinal chemistry. Its ability to act as a scaffold for drug design has been extensively explored. For instance, studies have demonstrated that 5-(1H-indol-2-yl)aminopentanenitrile can serve as a lead compound for developing inhibitors of key enzymes involved in cancer progression. The indole moiety, known for its bioactivity, plays a crucial role in enhancing the molecule's interaction with target proteins, thereby improving its therapeutic potential.

In addition to its pharmacological applications, this compound has also found relevance in organic synthesis. Its nitrile group can be readily converted into other functional groups, such as amides or carboxylic acids, enabling the creation of diverse chemical libraries. This versatility has made it a valuable reagent in combinatorial chemistry and high-throughput screening campaigns.

Recent advancements in computational chemistry have further elucidated the properties of 5-(1H-indol-2-yl)aminopentanenitrile. Molecular docking studies have revealed its potential to bind to specific receptors with high affinity, suggesting its role in modulating cellular signaling pathways. Furthermore, quantum chemical calculations have provided insights into its electronic structure and reactivity, paving the way for rational drug design strategies.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the indole ring through cyclization reactions and the subsequent introduction of the nitrile group via nucleophilic substitution. Optimization of these steps has led to improved yields and purities, making large-scale production feasible.

In conclusion, 5-(1H-indol-2-yl)aminopentanenitrile, CAS number 2167403-60-1, stands out as a versatile and bioactive molecule with wide-ranging applications in chemistry and pharmacology. Its unique structure, coupled with recent research findings, positions it as a promising candidate for future drug development and chemical innovation.

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